molecular formula C14H18O B14413582 1-(2-Methylphenyl)hept-6-EN-1-one CAS No. 83845-35-6

1-(2-Methylphenyl)hept-6-EN-1-one

Cat. No.: B14413582
CAS No.: 83845-35-6
M. Wt: 202.29 g/mol
InChI Key: JGESZXILRDTUDW-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)hept-6-EN-1-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a hept-6-en-1-one backbone substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)hept-6-EN-1-one typically involves the reaction of 2-methylbenzaldehyde with hept-6-en-1-one under specific conditions. One common method involves the use of a base catalyst such as sodium hydroxide in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and advanced purification techniques ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)hept-6-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid or 2-methylbenzophenone.

    Reduction: Formation of 1-(2-methylphenyl)heptan-1-ol or 1-(2-methylphenyl)heptane.

    Substitution: Formation of brominated derivatives such as 1-(2-bromomethylphenyl)hept-6-EN-1-one.

Scientific Research Applications

1-(2-Methylphenyl)hept-6-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)hept-6-EN-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methylphenyl)hept-6-EN-1-one can be compared with other similar compounds such as:

    1-(4-Methylphenyl)hept-6-EN-1-one: Similar structure but with a different position of the methyl group on the phenyl ring.

    1-(2-Methylphenyl)hex-5-EN-1-one: Similar structure but with a shorter carbon chain.

    1-(2-Methylphenyl)oct-7-EN-1-one: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications .

Properties

CAS No.

83845-35-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-(2-methylphenyl)hept-6-en-1-one

InChI

InChI=1S/C14H18O/c1-3-4-5-6-11-14(15)13-10-8-7-9-12(13)2/h3,7-10H,1,4-6,11H2,2H3

InChI Key

JGESZXILRDTUDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCC=C

Origin of Product

United States

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